7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chloro group, a methoxyphenyl group, and a carboxylic acid group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with malonic acid or its equivalents under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- **7-Ch
Properties
IUPAC Name |
7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-14(19)8-7-11-13(18(21)22)9-15(20-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWSZYSLOCIEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171011 |
Source
|
Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862663-10-3 |
Source
|
Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862663-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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